molecular formula C17H15FN6O B15118884 6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole

6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole

Cat. No.: B15118884
M. Wt: 338.34 g/mol
InChI Key: LOUZUNDYCVPFFM-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a piperazine ring, which is further substituted with an imidazo[1,2-b]pyridazine moiety. The fluorine atom at the 6th position of the benzoxazole ring adds to its unique chemical properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Synthesis of Imidazo[1,2-b]pyridazine: This moiety can be synthesized through a series of condensation reactions involving appropriate pyridazine and imidazole derivatives.

    Coupling with Piperazine: The final step involves the coupling of the synthesized benzoxazole and imidazo[1,2-b]pyridazine intermediates with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The imidazo[1,2-b]pyridazine moiety is particularly important for its binding affinity to target proteins, while the fluorine atom enhances its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in the position of the nitrogen atoms.

    Benzoxazoles: Compounds with a benzoxazole ring but lacking the piperazine and imidazo[1,2-b]pyridazine moieties.

    Fluorinated Heterocycles: Compounds with fluorine atoms and heterocyclic structures similar to the target compound.

Uniqueness

6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole is unique due to its combination of a benzoxazole ring, a piperazine ring, and an imidazo[1,2-b]pyridazine moiety, along with the presence of a fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15FN6O

Molecular Weight

338.34 g/mol

IUPAC Name

6-fluoro-2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-1,3-benzoxazole

InChI

InChI=1S/C17H15FN6O/c18-12-1-2-13-14(11-12)25-17(20-13)23-9-7-22(8-10-23)16-4-3-15-19-5-6-24(15)21-16/h1-6,11H,7-10H2

InChI Key

LOUZUNDYCVPFFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC5=C(O4)C=C(C=C5)F

Origin of Product

United States

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